デラフロキサシンメグルミン
概要
説明
デラフロキサシンメグルミンは、新規のアニオン性フルオロキノロン系抗生物質です。 これは主に、メチシリン耐性黄色ブドウ球菌(MRSA)や緑膿菌などのさまざまなグラム陽性菌およびグラム陰性菌によって引き起こされる急性細菌性皮膚および皮膚構造感染症(ABSSSIs)と、市中肺炎(CABP)の治療に使用されます 。 デラフロキサシンメグルミンは、弱酸性であるため、酸性環境下でその効力を高めるというユニークな特徴があります .
2. 製法
デラフロキサシンメグルミンの製法には、いくつかの段階が含まれます。
デラフロキサシンの合成: 合成は、1-(6-アミノ-3,5-ジフルオロピリジン-2-イル)-8-クロロ-6-フルオロ-7-(3-ヒドロキシアゼチジン-1-イル)-4-オキソ-キノリン-3-カルボン酸と適切な試薬を制御された条件下で反応させることから始まります.
メグルミン塩の形成: 高純度のデラフロキサシンを次にメグルミンと反応させて、デラフロキサシンメグルミン塩を形成します。 .
科学的研究の応用
Delafloxacin meglumine has a wide range of scientific research applications:
作用機序
デラフロキサシンは、細菌のDNAトポイソメラーゼIVとDNAジャイレース(トポイソメラーゼII)を阻害することで、抗菌効果を発揮します。これらの酵素は、細菌のDNA複製と転写に不可欠です。 DNA複製中に導入される正の超らせんの緩和を阻害することで、デラフロキサシンは細菌のDNA複製プロセスを阻害し、細菌細胞の死滅につながります .
6. 類似の化合物との比較
デラフロキサシンは、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどの他のフルオロキノロンと比較されます。
酸性環境における効力: デラフロキサシンは、そのような条件下で効力を失う他のフルオロキノロンとは異なり、酸性環境下でその効力を高めるというユニークな特徴があります.
酵素阻害: デラフロキサシンは、標的酵素のバランスのとれた阻害を示し、他のフルオロキノロンと比較して、自発的な突然変異の頻度が低くなります.
安全性プロファイル: デラフロキサシンは、シトクロムP450酵素および補正済みQT間隔への影響が最小限であるため、特定の病状の患者にとってより安全です.
類似の化合物には、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどがあり、これらもさまざまな細菌感染症の治療に使用されるフルオロキノロン系抗生物質です .
生化学分析
Biochemical Properties
Delafloxacin Meglumine’s unique chemical structure enhances its antibacterial activity in acidic environments such as occurs in acute bacterial skin and skin structure infections . It primarily exists as an uncharged molecule in acidic pH, which facilitates transmembrane passage and concentration within the bacterium .
Cellular Effects
Delafloxacin Meglumine’s unique chemical structure allows it to penetrate bacterial cells effectively. Once inside the cell, where pH is neutral, Delafloxacin Meglumine is deprotonated and resides within the bacterium in ionic form .
Molecular Mechanism
Delafloxacin Meglumine acts via equipotent targeting of the bacterial enzymes topoisomerase IV and DNA gyrase . Its potent in vitro activity against a broad spectrum of relevant Gram-positive and Gram-negative bacteria, including those carrying specific resistance mutations such as MRSA, is a testament to its effective molecular mechanism .
Temporal Effects in Laboratory Settings
The structure of Delafloxacin Meglumine has been analyzed by various spectroscopic methods, including infrared absorption (IR), ultraviolet absorption (UV), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis . These studies provide insights into the stability and degradation of Delafloxacin Meglumine over time.
Dosage Effects in Animal Models
In pivotal phase 3 trials, Delafloxacin Meglumine demonstrated noninferior efficacy to vancomycin plus aztreonam and was generally well tolerated . The effects of Delafloxacin Meglumine varied with different dosages, with most treatment-related adverse events being mild to moderate in severity .
Metabolic Pathways
Delafloxacin Meglumine is primarily metabolized via glucuronidation mediated by UDP glucuronosyltransferase 1-1, UDP-glucuronosyltransferase 1-3, and UDP-glucuronosyltransferase 2B15 . Less than 1% is metabolized via oxidation .
Transport and Distribution
The unique chemical structure of Delafloxacin Meglumine, which renders it a weakly acidic molecule, facilitates its transport and distribution within cells and tissues .
Subcellular Localization
Once Delafloxacin Meglumine has gained entry within the cell, where pH is neutral, it resides within the bacterium in ionic form
準備方法
The preparation of delafloxacin meglumine involves several steps:
Formation of Meglumine Salt: The high-purity delafloxacin is then reacted with meglumine to form delafloxacin meglumine salt. .
Industrial production methods focus on optimizing yield and purity while minimizing the use of solvents and reagents .
化学反応の分析
デラフロキサシンメグルミンは、さまざまな化学反応を起こします。
キレート化: 他のフルオロキノロンと同様に、デラフロキサシンはアルミニウム、マグネシウム、鉄、亜鉛などの金属とキレートを形成します.
グルクロン酸抱合: デラフロキサシンは、主にグルクロン酸抱合によって代謝され、UGT1A1、UGT1A3、UGT2B15などの酵素が関与します.
これらの反応の一般的な試薬と条件には、キレート化のための金属イオンと、グルクロン酸抱合のためのグルクロン酸誘導体が含まれます。 生成される主な生成物には、金属キレート錯体とグルクロン酸抱合体が含まれます .
4. 科学研究への応用
デラフロキサシンメグルミンは、さまざまな科学研究に利用されています。
類似化合物との比較
Delafloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin:
Potency in Acidic Environments: Delafloxacin is unique in its increased potency in acidic environments, unlike other fluoroquinolones that lose efficacy under such conditions.
Enzyme Inhibition: Delafloxacin exhibits balanced inhibition of target enzymes, resulting in lower frequencies of spontaneous mutations compared to other fluoroquinolones.
Safety Profile: Delafloxacin has a minimal effect on cytochrome P450 enzymes and the corrected QT interval, making it safer for patients with certain conditions.
Similar compounds include ciprofloxacin, levofloxacin, and moxifloxacin, which are also fluoroquinolone antibiotics used to treat various bacterial infections .
特性
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188740 | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352458-37-8 | |
Record name | Delafloxacin meglumine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAFLOXACIN MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。